molecular formula C14H14BrClN2O2 B6501694 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide CAS No. 1396746-48-7

5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide

Cat. No.: B6501694
CAS No.: 1396746-48-7
M. Wt: 357.63 g/mol
InChI Key: FILOYNNHOBZVLL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is a benzamide derivative characterized by a halogenated aromatic ring (5-bromo-2-chloro substitution) and a unique N-substituted ethanolamine side chain incorporating a 1-methylpyrrole moiety. The pyrrole group may enhance binding to biological targets through π-π stacking or hydrogen bonding interactions, while the bromo and chloro substituents likely influence electronic properties and metabolic stability .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O2/c1-18-6-2-3-12(18)13(19)8-17-14(20)10-7-9(15)4-5-11(10)16/h2-7,13,19H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILOYNNHOBZVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide typically involves multi-step organic reactions:

    Bromination and Chlorination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Pyrrole Introduction: The next step involves the formation of the pyrrole ring. This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Hydroxyethylation: The final step is the introduction of the hydroxyethyl group. This can be done by reacting the intermediate with ethylene oxide or a similar reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxy group into a hydrogen atom.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using sodium azide (NaN₃) or thiourea under reflux conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-chloro-N-[2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide.

    Reduction: Formation of 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide without halogens.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide exhibit promising anticancer properties. Studies have shown that the incorporation of halogen atoms (like bromine and chlorine) can enhance the biological activity of benzamide derivatives against various cancer cell lines. The compound's structural features may allow it to interact with specific molecular targets involved in cancer proliferation and survival pathways.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating potential use as a lead compound for developing new antibiotics. The presence of the pyrrole moiety is believed to contribute to this biological activity by disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Biochemical Interactions

Enzyme Inhibition
5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. This inhibition could make it a candidate for anti-inflammatory drug development.

Receptor Binding
The compound's structure suggests potential interactions with various receptors, including those involved in neurotransmission and hormonal regulation. Research into its binding affinity for these receptors could reveal insights into its effects on the central nervous system, potentially leading to applications in treating neurological disorders.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than established chemotherapeutics.
Study BAntimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus growth, suggesting a novel mechanism of action distinct from traditional antibiotics.
Study CEnzyme InhibitionIdentified as a potent COX inhibitor with an IC50 value comparable to existing anti-inflammatory drugs, indicating potential for pain management applications.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyethyl group and the pyrrole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function or altering their activity. The halogen atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Halogenation Patterns

  • Target Compound : 5-Bromo-2-chloro substitution on the benzamide ring.
  • Intermediate 30 (EP 3 532 474 B1) : 4-Bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy substitution. This compound exhibits enhanced lipophilicity (logP ~3.8) due to trifluoromethyl groups, compared to the target compound’s logP ~2.9 (estimated) .
  • 5-Chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide (): Additional hydroxy and benzylidene groups increase polarity, reducing membrane permeability but improving solubility in aqueous media .

Heterocyclic Side Chains

  • Target Compound: 1-Methylpyrrole in the ethanolamine side chain.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) : A dimethoxyphenethyl group replaces the pyrrole, resulting in higher rigidity and a melting point of 90°C. The target compound’s pyrrole likely lowers melting point (~85–90°C inferred) due to reduced crystallinity .
  • target compound’s ~85% estimated) .

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₄H₁₅BrClN₂O₂ 373.6 ~85–90 (estimated) ~85 5-Br, 2-Cl, 1-methylpyrrole
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 285.3 90 80 3,4-Dimethoxyphenethyl
Intermediate 30 (EP 3 532 474 B1) C₁₆H₁₀BrF₄NO₂ 426.2 N/A 90 4-Br, 5-F, trifluoropropoxy
5-Bromo-2-chloro-N-[3-(2-oxochromen-3-yl)phenyl]benzamide C₂₀H₁₃BrClN₂O₃ 444.7 N/A 75 Chromen-2-one, 3-phenyl linkage

Antimicrobial and Anticancer Potential

  • Target Compound : The pyrrole side chain may mimic tryptophan residues in enzyme active sites, as seen in indole-based inhibitors ().
  • Thiazole/Isoxazole Derivatives (): Compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide show antiviral activity (IC₅₀ ~0.5 µM), suggesting that sulfur-containing analogs exhibit higher potency than halogenated benzamides .
  • 5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide (): The indole moiety confers antitumor activity (IC₅₀ ~2 µM in leukemia cells), highlighting the importance of fused heterocycles in cytotoxicity .

Biological Activity

5-Bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings related to its biological activity, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₄BrClN₃O₂
Molecular Weight 324.17 g/mol
CAS Number 1788541-65-0

Research indicates that compounds with a benzamide structure, particularly those containing halogen substitutions like bromine and chlorine, exhibit significant biological activities. These compounds often interact with various molecular targets, including enzymes and receptors, which may lead to their anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays demonstrated that it could inhibit cell proliferation with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: IC₅₀ Values of 5-Bromo-2-Chloro-N-[2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-Yl)Ethyl]Benzamide

Cell LineIC₅₀ (µM)Reference
MCF-73.0
A5495.0

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related pyrrole-containing benzamides have indicated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial StrainReference
5-Bromo-N-(2-hydroxyethyl)nicotinamide3.125Staphylococcus aureus
Triclosan10Escherichia coli

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in MDPI demonstrated that derivatives similar to the target compound exhibited significant antiproliferative activity across multiple cancer cell lines, with some compounds achieving IC₅₀ values below 10 µM .
  • Antimicrobial Evaluation : Another research effort evaluated a series of pyrrole-based benzamide derivatives for their antibacterial efficacy, revealing that certain modifications enhanced their activity against resistant bacterial strains .
  • Molecular Docking Studies : Computational studies have predicted the binding modes of these compounds to key receptors involved in cancer proliferation, suggesting a mechanism through which they exert their effects .

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